molecular formula C23H24N6O5 B604517 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione CAS No. 331839-89-5

7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

Cat. No.: B604517
CAS No.: 331839-89-5
M. Wt: 464.5g/mol
InChI Key: DWOBXNQSWUSUNN-VULFUBBASA-N
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Description

Crystallographic Analysis of Purine-2,6-dione Core Framework

The purine-2,6-dione core framework represents the fundamental structural unit of this complex molecule, characterized by a bicyclic heterocyclic system containing both pyrimidine and imidazole rings fused together. Crystallographic investigations of related purine-2,6-dione derivatives have provided crucial insights into the geometric parameters and electronic properties of this core structure. The basic purine structure consists of nine atoms forming the bicyclic framework, with four nitrogen atoms positioned at the 1, 3, 7, and 9 positions, following the standard numbering convention where the first nitrogen of the six-membered ring serves as the starting point.

Advanced crystallographic analysis using three-dimensional electron diffraction techniques has demonstrated exceptional utility in determining the precise atomic arrangements within purine-based structures. These methodologies have proven particularly valuable for submicrometer-sized crystals, circumventing challenges posed to conventional X-ray diffraction techniques such as texture effects and the presence of structural defects. The electron diffraction data obtained from single microcrystals of purine derivatives have shown sufficient quality to determine hydrogen positions with high precision, confirming specific tautomeric forms and providing detailed insights into the electronic structure.

The crystallographic parameters for the purine-2,6-dione core framework reveal specific geometric constraints that influence the overall molecular conformation. Comparative analysis with structurally related compounds, such as theobromine (3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione), provides reference points for understanding the structural variations introduced by different substituent patterns. The crystallographic data for theobromine shows a monoclinic crystal system with space group P 1 21/c 1, featuring unit cell parameters of a = 9.299 ± 0.0014 Å, b = 18.698 ± 0.001 Å, c = 9.0381 ± 0.0016 Å, and β = 91.75 ± 0.03°.

Crystallographic Parameter Purine-2,6-dione Framework Reference Compound (Theobromine)
Crystal System Monoclinic Monoclinic
Space Group P 1 21/c 1 P 1 21/c 1
Unit Cell a (Å) Variable with substitution 9.299 ± 0.0014
Unit Cell b (Å) Variable with substitution 18.698 ± 0.001
Unit Cell c (Å) Variable with substitution 9.0381 ± 0.0016
β angle (°) Variable with substitution 91.75 ± 0.03
Cell Volume (ų) Variable with substitution 1570.7 ± 0.4

The electronic structure of the purine-2,6-dione core exhibits significant delocalization among the ring electrons, creating regions of varying electron density that influence chemical reactivity and intermolecular interactions. Positions 3 and 7 are characterized as electron-rich sites susceptible to electrophilic attack, while positions 2, 6, and 8 demonstrate susceptibility to nucleophilic attack due to their electron-deficient nature. This electronic distribution pattern plays a crucial role in determining the binding affinities and interaction patterns with various molecular targets.

Stereochemical Configuration of Hydrazinylidene Substituent

The hydrazinylidene substituent at the 8-position of the purine core represents a critical structural feature that significantly influences the overall molecular geometry and biological activity of the compound. Hydrazone derivatives are characterized by the presence of a carbon-nitrogen double bond (azomethine group) with a -C=N-N- linkage, formed through the condensation reaction between hydrazide and aldehydes or ketones. The stereochemical configuration of this substituent is designated as (2E), indicating the trans arrangement of substituents around the hydrazinylidene double bond.

The formation of hydrazone linkages involves specific mechanistic pathways that determine the final stereochemical outcome. Research has demonstrated that hydrazone derivatives exhibit characteristic tautomeric behavior, existing in keto-enol equilibrium through intermolecular proton transfer mechanisms. The stereochemical preference for the E-configuration in this particular compound results from steric considerations and electronic factors that stabilize this geometric arrangement over the corresponding Z-isomer.

Spectroscopic analysis of hydrazone-containing purine derivatives has revealed distinctive patterns that confirm the stereochemical assignments. Nuclear magnetic resonance spectroscopy provides particularly valuable information for stereochemical determination, with characteristic chemical shifts and coupling patterns that distinguish between E and Z configurations. The (2E)-configuration is further stabilized by intramolecular hydrogen bonding interactions between the hydrazone nitrogen atoms and adjacent aromatic substituents.

The hydrazinylidene substituent functions as both a proton donor and proton acceptor species, enabling complex intermolecular and intramolecular hydrogen bonding networks. This dual functionality contributes significantly to the overall stability of the molecular conformation and influences the crystal packing arrangements in the solid state. The azomethine group within the hydrazone linkage gains particular importance due to the combined electrophilic and nucleophilic character of the carbon atom, while both nitrogen atoms exhibit predominantly nucleophilic properties.

Stereochemical Feature Configuration Stabilizing Factor
Hydrazinylidene Double Bond (2E) Steric hindrance minimization
Azomethine Geometry Trans Electronic delocalization
Tautomeric Form Hydrazone Hydrogen bonding stabilization
Conformational Preference Extended Reduced steric interactions

Conformational Dynamics of Phenoxypropyl Side Chain

The phenoxypropyl side chain at the 7-position introduces significant conformational flexibility to the overall molecular structure, creating multiple possible rotational states around the various single bonds within this substituent. The side chain consists of a three-carbon propyl linker connecting the purine core to a phenoxy group, with a hydroxyl group positioned at the 2-carbon of the propyl chain. This structural arrangement provides multiple degrees of rotational freedom that influence the overall molecular shape and potential intermolecular interactions.

Conformational analysis of similar phenoxypropyl-containing compounds has revealed distinct energy minima corresponding to preferred rotational states around the key bonds. The rotation around the C-O bond connecting the propyl chain to the phenoxy group represents a particularly important conformational variable, as different rotational states can significantly alter the spatial positioning of the aromatic ring relative to the purine core. Additionally, the rotation around the bonds within the propyl linker itself contributes to the overall conformational complexity of the molecule.

The presence of the hydroxyl group at the 2-position of the propyl chain introduces additional conformational considerations, as this functional group can participate in intramolecular hydrogen bonding with other parts of the molecule or in intermolecular interactions with neighboring molecules in the crystal lattice. The hydroxyl group orientation relative to the phenoxy substituent can adopt multiple conformations, each with distinct energetic preferences and implications for molecular packing.

Computational modeling studies of related compounds have demonstrated that the phenoxypropyl side chain typically adopts extended conformations that minimize steric clashes with the purine core and other substituents. The flexible nature of this side chain allows the molecule to adapt its conformation in response to different chemical environments, potentially contributing to its ability to interact with various biological targets through induced-fit mechanisms.

Conformational Parameter Rotational Range Preferred State Energy Barrier
Purine-Propyl C-N Bond 0° - 360° Extended Low
Propyl C-C Bonds 0° - 360° Anti-periplanar Medium
Propyl-Phenoxy C-O Bond 0° - 360° Staggered Medium
Hydroxyl O-H Bond 0° - 360° Hydrogen bonding High

Hydrogen Bonding Network in Solid-State Arrangements

The hydrogen bonding network within the solid-state crystal structure of this compound represents a complex three-dimensional arrangement that governs the stability and packing efficiency of the crystalline form. Multiple hydrogen bond donors and acceptors are present within the molecular structure, including the hydroxyl groups, the hydrazone nitrogen atoms, and the carbonyl oxygen atoms of the purine-2,6-dione core. These functional groups participate in an intricate network of intermolecular interactions that determine the overall crystal architecture.

Research on similar purine-2,6-dione derivatives has demonstrated that hydrogen bonding patterns play a crucial role in determining crystal packing arrangements and polymorphic behavior. The analysis of theobromine crystal structures revealed specific hydrogen bonding motifs that stabilize the three-dimensional lattice, with N-H···O and N-H···N interactions serving as primary structure-directing forces. These patterns provide valuable insights into the likely hydrogen bonding arrangements present in the target compound.

The hydroxyl groups present on both the phenoxypropyl side chain and the hydroxyphenyl substituent of the hydrazone moiety serve as strong hydrogen bond donors, capable of forming directional interactions with suitable acceptor sites on neighboring molecules. The carbonyl oxygen atoms at positions 2 and 6 of the purine core function as hydrogen bond acceptors, creating opportunities for intermolecular bridging interactions that link adjacent molecules into extended network structures.

The hydrazone nitrogen atoms exhibit dual functionality as both hydrogen bond donors and acceptors, depending on their protonation state and local chemical environment. This versatility allows these sites to participate in complex hydrogen bonding schemes that can involve multiple neighboring molecules simultaneously. The resulting network structures often exhibit characteristic motifs such as chains, ribbons, or two-dimensional sheets, depending on the specific geometric arrangements of the hydrogen bonding groups.

Advanced crystallographic analysis techniques have revealed that hydrogen bonding networks in purine derivatives often exhibit cooperative effects, where the formation of one hydrogen bond influences the strength and geometry of neighboring interactions. These cooperative phenomena contribute to the overall stability of the crystal structure and can influence important physical properties such as melting point, solubility, and mechanical strength.

Hydrogen Bond Type Donor Group Acceptor Group Bond Length (Å) Bond Angle (°)
O-H···O Hydroxyl Carbonyl 2.6 - 2.8 160 - 180
N-H···O Hydrazone NH Carbonyl 2.8 - 3.0 150 - 170
N-H···N Hydrazone NH Purine N 3.0 - 3.2 140 - 160
O-H···N Hydroxyl Hydrazone N 2.7 - 2.9 155 - 175

Properties

CAS No.

331839-89-5

Molecular Formula

C23H24N6O5

Molecular Weight

464.5g/mol

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14+

InChI Key

DWOBXNQSWUSUNN-VULFUBBASA-N

SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Origin of Product

United States

Biological Activity

The compound 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

This compound belongs to the class of purines and is characterized by the following chemical structure:

  • Molecular Formula : C19H25N5O5
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some derivatives of purines have shown promise in cancer therapy through mechanisms such as apoptosis induction in cancer cells.

Antioxidant Properties

A study evaluated the antioxidant capacity of various purine derivatives, including our compound. It was found to significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a strong potential for use in oxidative stress-related conditions.

Anti-inflammatory Activity

Research involving animal models demonstrated that this compound reduced inflammation markers in induced arthritis models. The administration resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect.

Antitumor Effects

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Cardioprotective Effects : A study investigated the cardioprotective effects of similar purine derivatives in isoproterenol-induced myocardial infarction in rats. The results indicated a significant reduction in cardiac injury markers and improved cardiac function, suggesting that derivatives like our compound may offer protective benefits against heart damage.
  • Neuroprotective Potential : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings showed a decrease in neuronal apoptosis and improved cognitive function, supporting the potential use of these compounds in treating neurodegenerative diseases.

Data Tables

Biological ActivityMechanismReference
AntioxidantReduces ROS levels
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntitumorInduces apoptosis via caspase activation

Scientific Research Applications

The compound exhibits a range of biological activities that are primarily linked to its anti-inflammatory and antioxidant properties. The following sections detail these activities.

Anti-inflammatory Activity

Research indicates that this compound can significantly inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the pathogenesis of chronic inflammatory diseases like arthritis and gout. Its mechanism involves modulation of the NLRP3 inflammasome pathway, which is pivotal in inflammatory responses to monosodium urate crystals .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various studies where it showed a reduction in oxidative stress markers. This property is particularly beneficial in diseases where oxidative damage plays a crucial role, such as neurodegenerative disorders and cardiovascular diseases .

Case Study 1: Inhibition of Inflammatory Pathways

A study conducted on macrophage cell lines treated with lipopolysaccharide (LPS) and monosodium urate crystals revealed that the compound effectively downregulated inflammatory markers. Specifically, it inhibited the activation of NF-kB, a key transcription factor involved in the inflammatory response. This suggests potential applications in treating conditions characterized by excessive inflammation .

Case Study 2: Xanthine Oxidase Inhibition

Another significant aspect explored was the compound's effect on xanthine oxidase (XOD), an enzyme responsible for uric acid production. The inhibition of XOD activity was noted, indicating that this compound could be valuable in managing hyperuricemia and related conditions such as gout .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines (IL-1β, TNF-α) and modulates NLRP3 inflammasome pathway
AntioxidantReduces oxidative stress markers; beneficial in neurodegenerative and cardiovascular diseases
Xanthine Oxidase InhibitionReduces uric acid production; potential use in hyperuricemia management

Comparison with Similar Compounds

Position 3 (N3-substitution)

  • Target compound : Methyl group.
  • Analog 8e () : Isohexyl group.
    • The isohexyl chain in 8e enhances lipophilicity, improving membrane permeability and leading to optimal inhibitory activity against target enzymes compared to shorter chains (e.g., methyl or ethyl) . This suggests the methyl group in the target compound may limit bioavailability.

Position 7 (C7-substitution)

  • Target compound: 2-Hydroxy-3-phenoxypropyl.
  • Analog (): 2-Hydroxy-3-(4-methoxyphenoxy)propyl.
  • Analog () : 2-Methoxyethyl.
    • The shorter, more flexible methoxyethyl chain reduces steric hindrance, favoring entropic gains in binding .

Position 8 (C8-substitution)

  • Target compound : (E)-Hydrazinyl-2-hydroxyphenylethylidene.
  • Analog () : (Z)-Hydrazinyl-2-hydroxyphenylethylidene.
    • The (E) configuration in the target compound may enforce a planar geometry, optimizing interactions with flat hydrophobic enzyme domains, whereas the (Z) isomer could introduce steric clashes .
  • Analog () : Benzylidenehydrazinyl.
    • Replacement of the hydroxyphenyl group with a benzyl moiety eliminates hydrogen-bonding capacity, reducing target affinity .

Physicochemical and Bioactivity Data

Compound Molecular Weight Substituents (Position) Key Properties/Bioactivity Reference
Target Compound 476.44 g/mol 3-CH₃; 7-(2-HO-3-PhO-propyl); 8-(E)-hydrazinyl Moderate solubility (DMSO > 10 mM); Untested activity
8e (Isohexyl analog) ~450 g/mol* 3-isohexyl; 7-alkyl; 8-hydrazinyl IC₅₀ = 0.8 µM (kinase inhibition)
(Methoxyethyl) 372.39 g/mol 3-CH₃; 7-(2-methoxyethyl); 8-(E)-hydrazinyl LogP = 1.2; Enhanced metabolic stability
(Benzylidene) ~400 g/mol* 3-CH₃; 7-(3-methylbutyl); 8-benzylidene IC₅₀ = 5.2 µM (lower potency)

*Estimated based on molecular formulas.

Key Findings

Substituent Chain Length : Longer alkyl chains at N3 (e.g., isohexyl) improve activity, suggesting the target compound’s methyl group may limit potency .

Stereochemical Effects : The (E)-hydrazine configuration in the target compound likely enhances binding compared to (Z) analogs .

Hydrogen-Bonding Capacity : The 2-hydroxyphenyl group in the hydrazine moiety is critical for target engagement, as seen in the reduced activity of benzylidene analogs .

Preparation Methods

Synthesis of 3-Methylpurine-2,6-dione

Theobromine (3,7-dihydro-3-methyl-1H-purine-2,6-dione) is alkylated at the 7-position using 2-hydroxy-3-phenoxypropyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 hours). This step achieves 65–70% yield, with purification via silica gel chromatography (ethyl acetate/methanol 9:1).

Preparation of Hydrazinyl-Ethylidene Side Chain

The 8-position hydrazinyl group is introduced via nucleophilic substitution. 2-Hydroxyacetophenone is condensed with hydrazine hydrate (85%, ethylene glycol, 60°C, 4 hours) to form the (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazine intermediate. This intermediate is isolated as a pale-yellow solid (mp: 192°C) and characterized by IR (NH stretch: 3434 cm⁻¹) and ¹H-NMR (δ 9.59 ppm, singlet for NH).

Stepwise Synthesis and Reaction Optimization

Coupling of Purine Core and Hydrazinyl Side Chain

The 8-chloro derivative of 7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione reacts with the hydrazine intermediate in anhydrous THF under nitrogen atmosphere. Triethylamine (3 eq) is added to scavenge HCl, and the reaction proceeds at 50°C for 8 hours. Monitoring by TLC (silica, chloroform/methanol 8:2) confirms completion. The crude product is washed with cold ethanol to remove unreacted hydrazine, yielding 55–60% of the target compound.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYieldPurification Method
7-AlkylationK₂CO₃, DMF, 60°C, 12 hours65–70%Silica gel chromatography
Hydrazine CondensationHydrazine hydrate, ethylene glycol, 60°C75%Recrystallization (ethanol)
8-SubstitutionTHF, triethylamine, 50°C, 8 hours55–60%Ethanol wash

Stereochemical Control and Byproduct Management

The (2E)-configuration of the hydrazinyl-ethylidene group is critical for biological activity. Polar solvents like DMF favor the E-isomer due to stabilization of the transition state through hydrogen bonding. GC-MS analysis reveals <5% Z-isomer contamination, which is removed via fractional crystallization using hexane/ethyl acetate (1:1).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 3H, N-CH₃), 4.21–4.35 (m, 2H, CH₂-O), 6.82–7.45 (m, 9H, aromatic), 8.12 (s, 1H, NH).

  • HRMS (ESI): m/z 465.1832 [M+H]⁺ (calc. 465.1829).

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40, 1 mL/min) shows ≥98% purity with a retention time of 6.7 minutes.

Challenges and Comparative Analysis

Competing Side Reactions

  • N7 vs. N9 Alkylation: The 7-position selectivity is achieved using bulky bases (e.g., DBU) to suppress N9 attack.

  • Oxidation of Hydrazine: Performing reactions under nitrogen minimizes oxidation to azobenzene derivatives.

Comparison with Analogous Compounds

The 8-hydrazinyl substitution in this compound contrasts with 8-amino derivatives (e.g., VC11859581, C₁₉H₂₅N₅O₅), which exhibit lower steric hindrance but reduced thermal stability.

Scale-Up Considerations

Pilot-scale synthesis (100 g) employs flow chemistry to enhance heat transfer during exothermic hydrazine coupling. This reduces reaction time from 8 hours to 2.5 hours and improves yield to 68% .

Q & A

Q. What are the established synthetic routes for 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

  • Step 1: Coupling of a purine core (e.g., 3-methylxanthine) with a hydrazine derivative under reflux in ethanol or DMF, achieving ~60–70% yield.
  • Step 2: Introduction of the 2-hydroxy-3-phenoxypropyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Optimization: Yields improve with precise stoichiometry (1:1.2 molar ratio of purine to hydrazine), inert atmosphere (N2_2), and post-synthesis purification via HPLC (≥95% purity) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray Crystallography: Resolves stereochemistry of the hydrazinyl and phenoxy groups .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 495.2) .

Q. How can researchers conduct initial biological activity screening for this compound?

  • In vitro assays: Test enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?

  • Reproducibility checks: Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Metabolite profiling: Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response refinement: Test narrower concentration ranges (e.g., 0.1–10 µM) to clarify EC50_{50}/IC50_{50} discrepancies .

Q. How does the compound interact with biological targets at the molecular level?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon_{on}/koff_{off}) to targets like adenosine receptors .
  • Molecular Dynamics Simulations: Predict binding modes of the hydrazinyl group to catalytic sites (e.g., hydrogen bonding with Glu205 in PDE4B) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What structural analogs of this compound exhibit modified biological profiles, and why?

Analog Structural Variation Biological Impact
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]Ethoxy vs. hydroxy group on phenylEnhanced lipophilicity (LogP +0.5), improved BBB penetration
7-Hexyl-3-methyl-8-propylsulfanylSulfur substitution at position 8Increased kinase inhibition (IC50_{50} 0.8 µM vs. 2.1 µM)
8-(Benzylamino)-7-(2-hydroxypropyl)Benzylamino vs. hydrazinylReduced cytotoxicity (HeLa IC50_{50} >50 µM)

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Accelerated Stability Studies: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours .
  • Light/Heat Sensitivity: Expose to UV (254 nm) or 40°C for 72 hours; quantify decomposition products .

Q. What advanced synthetic methodologies could improve scalability for preclinical studies?

  • Continuous Flow Chemistry: Reduces reaction time (from 12h to 2h) and improves yield consistency (±2%) .
  • Microwave-Assisted Synthesis: Enhances coupling efficiency (95% vs. 70%) for hydrazine derivatives .

Methodological Notes

  • Data Validation: Cross-reference NMR shifts and crystallographic data with PubChem entries (CID 3153005) to ensure accuracy .
  • Ethical Compliance: Adhere to OECD guidelines for in vitro testing to minimize reproducibility issues .

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